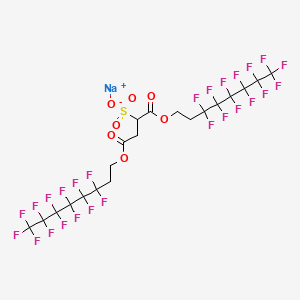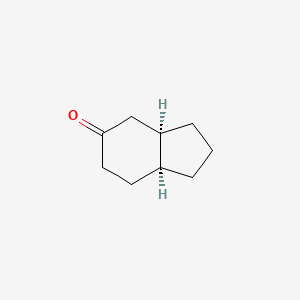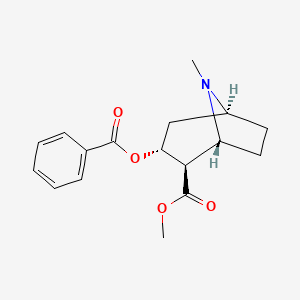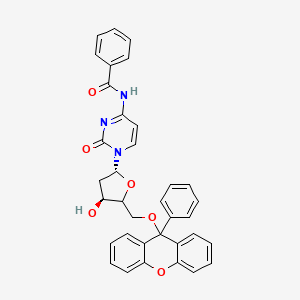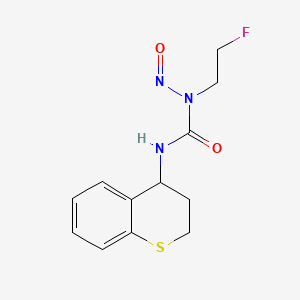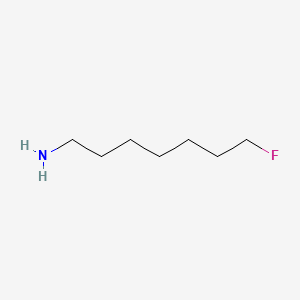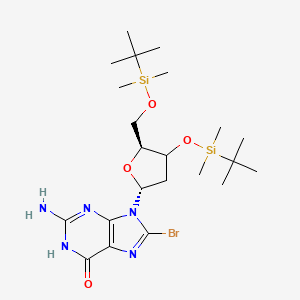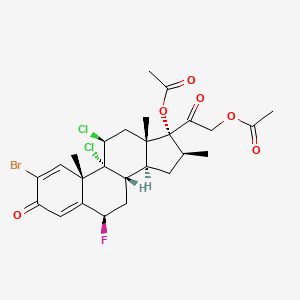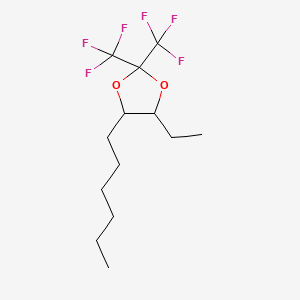
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane is a synthetic organic compound that belongs to the class of dioxolanes. Dioxolanes are cyclic ethers with a five-membered ring containing two oxygen atoms. The presence of trifluoromethyl groups in the compound suggests that it may have unique chemical properties, such as increased stability and resistance to degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One possible route could be the cyclization of a diol with a trifluoromethyl ketone in the presence of an acid catalyst. The reaction conditions may include:
- Temperature: 50-100°C
- Solvent: Dichloromethane or another non-polar solvent
- Catalyst: Sulfuric acid or p-toluenesulfonic acid
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors for efficient production.
化学反应分析
Types of Reactions
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or alkanes.
Substitution: Halogenation or other substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂) or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield trifluoromethyl ketones, while reduction could produce hexyl alcohols.
科学研究应用
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or metabolic pathways.
Medicine: Investigating its potential as a pharmaceutical agent or drug delivery system.
Industry: Use as a solvent, stabilizer, or additive in industrial processes.
作用机制
The mechanism of action for 4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing cellular pathways and processes. The presence of trifluoromethyl groups could enhance its binding affinity and stability.
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog without the ethyl, hexyl, and trifluoromethyl groups.
2,2-Bis(trifluoromethyl)-1,3-dioxolane: Lacks the ethyl and hexyl substituents.
4-Ethyl-1,3-dioxolane: Similar structure but without the hexyl and trifluoromethyl groups.
Uniqueness
4-Ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane is unique due to the presence of both ethyl and hexyl groups, as well as the trifluoromethyl groups. These substituents may confer unique chemical properties, such as increased lipophilicity, stability, and reactivity.
属性
CAS 编号 |
38274-67-8 |
|---|---|
分子式 |
C13H20F6O2 |
分子量 |
322.29 g/mol |
IUPAC 名称 |
4-ethyl-5-hexyl-2,2-bis(trifluoromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20F6O2/c1-3-5-6-7-8-10-9(4-2)20-11(21-10,12(14,15)16)13(17,18)19/h9-10H,3-8H2,1-2H3 |
InChI 键 |
ZNAUBYLRPPMZIT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1C(OC(O1)(C(F)(F)F)C(F)(F)F)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


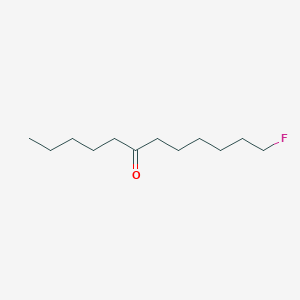
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
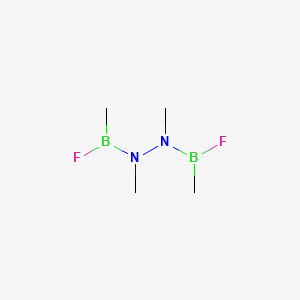
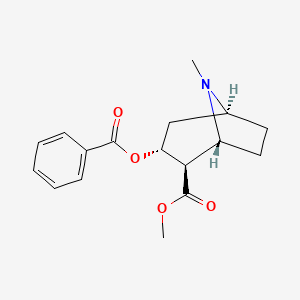
![[(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B13417814.png)
